1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one is a chemical compound that features a morpholine ring substituted with a pyrazole moiety and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.
Substitution on the pyrazole ring: The pyrazole ring is then methylated using methyl iodide or a similar methylating agent.
Formation of the morpholine ring: This involves the reaction of diethanolamine with an appropriate alkylating agent.
Coupling of the pyrazole and morpholine rings: The methylated pyrazole is then coupled with the morpholine ring through a suitable linker, such as a propenone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and morpholine rings.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the propenone group.
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)morpholine: A structurally similar compound with a pyrazole and morpholine ring but lacking the propenone group.
4-(1-methyl-1H-pyrazol-4-yl)morpholine: Another similar compound with a different substitution pattern on the morpholine ring.
Uniqueness
1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the propenone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(15)14-4-5-16-10(8-14)9-6-12-13(2)7-9/h3,6-7,10H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXDLDJNJWPKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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